molecular formula C16H19N7OS2 B3965534 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B3965534
M. Wt: 389.5 g/mol
InChI Key: PQWOMUXOSVFOGG-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features both tetrazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling of the Two Rings:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups on the tetrazole or thiadiazole rings can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The tetrazole and thiadiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its combination of tetrazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7OS2/c1-3-8-13-18-19-15(26-13)17-14(24)12(4-2)25-16-20-21-22-23(16)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWOMUXOSVFOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(CC)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
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2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

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